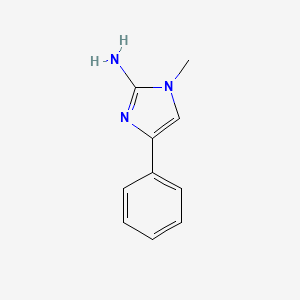

1-methyl-4-phenyl-1H-imidazol-2-amine

Description

Significance of Imidazole (B134444) Derivatives in Contemporary Chemical Sciences

The imidazole nucleus, a five-membered aromatic heterocycle with two nitrogen atoms, is a cornerstone in the field of chemical sciences, largely due to its remarkable versatility and presence in a multitude of biologically significant molecules. rjptonline.org This structural motif is integral to essential natural products, including the amino acid histidine, histamine, and purines, which form the basis of nucleic acids. rjptonline.org The unique chemical properties of the imidazole ring, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its crucial role in the active sites of various enzymes. nih.gov

In medicinal chemistry, imidazole derivatives are recognized as a "privileged scaffold," meaning they can bind to a variety of biological targets, leading to a broad spectrum of pharmacological activities. nih.govresearchgate.net Consequently, this heterocycle is a key component in a wide array of pharmaceuticals. rjptonline.orgnih.gov Marketed drugs containing the imidazole core are used as antifungal, anticancer, antiprotozoal, and anti-inflammatory agents, among others. rjptonline.orgnih.gov The continuous exploration of imidazole-based compounds in drug discovery is driven by their proven therapeutic potential and the quest for novel agents with improved efficacy and safety profiles. nih.gov The structural features of the imidazole ring allow for multiple interactions with biological ligands through hydrogen bonds, hydrophobic forces, and van der Waals forces, making it a highly valuable scaffold for the design of new therapeutic agents. nih.gov

Table 1: Examples of Pharmacological Activities of Imidazole Derivatives

| Pharmacological Activity | Reference |

| Anti-inflammatory | rjptonline.org |

| Antimicrobial | rjptonline.orgnih.gov |

| Anticancer | nih.govwisdomlib.org |

| Antifungal | rjptonline.orgnih.gov |

| Antiviral | researchgate.net |

| Antidiabetic | nih.govresearchgate.net |

| Antidepressant | nih.gov |

| Anticonvulsant | rjptonline.org |

Overview of this compound: A Key Heterocyclic Scaffold

This compound is a specific substituted imidazole that has garnered attention in academic research primarily as an important pharmaceutical intermediate. researchgate.netresearchgate.net Its structure features a central imidazole ring substituted with a methyl group at the N1 position, a phenyl group at the C4 position, and an amine group at the C2 position. This arrangement of functional groups on the heterocyclic scaffold provides a foundation for further chemical modifications and the synthesis of more complex molecules with potential therapeutic applications.

The 2-aminoimidazole structural motif, a core component of this compound, is found in various natural and synthetic products and is known to exhibit a range of biological activities, including antibacterial, antifungal, and antiviral properties. researchgate.net Derivatives containing this structure have been investigated for the treatment of various diseases, highlighting the importance of compounds like this compound as building blocks in drug discovery and development programs. researchgate.net Research has focused on establishing efficient and scalable synthetic routes to produce this compound, underscoring its value in chemical and pharmaceutical research. researchgate.netresearchgate.net

Table 2: Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C10H11N3 |

| Molar Mass | 173.22 g/mol |

| Appearance | White solid researchgate.net |

| Melting Point | 248–250 °C researchgate.net |

Note: Data extracted from experimental synthesis reports.

Historical Context of Research on Substituted Imidazol-2-amines

Research into imidazole and its derivatives dates back to the 19th century, with imidazole first being synthesized by Heinrich Debus in 1858. nih.gov However, focused research on substituted imidazol-2-amines as a distinct class of compounds gained momentum much later, driven by the discovery of their biological significance and potential as therapeutic agents. The 2-aminoimidazole moiety is present in a number of marine alkaloids, such as those from the Leucetta and oroidin (B1234803) families, which possess interesting biological profiles. iajpr.com The discovery and study of these natural products stimulated interest in the synthesis and biological evaluation of related synthetic derivatives.

Historically, the synthesis of 2-aminoimidazoles presented challenges, including issues with pH sensitivity and the formation of by-products like symmetrical pyrazines. researchgate.net Early methods often involved the condensation of α-aminocarbonyl compounds with cyanamide (B42294) or the reaction of α-haloketones with guanidine (B92328), which frequently resulted in low yields and significant amounts of impurities. researchgate.net To overcome these limitations, researchers developed alternative strategies, such as using protected forms of guanidine or employing microwave-assisted organic synthesis to improve reaction efficiency and yields. researchgate.net The development of more robust and cost-effective synthetic methods has been a continuous focus, enabling broader access to these compounds for further investigation. researchgate.net This evolution in synthetic chemistry has been crucial for advancing the study of substituted imidazol-2-amines, including this compound, and exploring their full potential in medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-phenylimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-13-7-9(12-10(13)11)8-5-3-2-4-6-8/h2-7H,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOQDJTMWXHBYJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586168 | |

| Record name | 1-Methyl-4-phenyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6653-45-8 | |

| Record name | 1-Methyl-4-phenyl-1H-imidazol-2-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6653-45-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Methyl-4-phenyl-1H-imidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Pathways and Methodological Advancements for 1 Methyl 4 Phenyl 1h Imidazol 2 Amine

Established Synthetic Routes to 1-Methyl-4-phenyl-1H-imidazol-2-amine

Established methodologies for synthesizing this compound typically rely on robust, multi-step chemical sequences. These routes have been refined over time to improve yields and facilitate large-scale production.

Multi-step Cyclisation, Hydrolysis, and Methylation Sequences

A practical and widely reported synthetic pathway to this compound involves a three-step sequence: cyclisation, hydrolysis, and methylation. researchgate.netresearchgate.net

The synthesis commences with the cyclisation reaction between α-bromoacetophenone and acetylguanidine to form the intermediate N-(4-phenyl-1H-imidazol-2-yl)acetamide. researchgate.net This reaction establishes the core imidazole (B134444) ring structure. The subsequent step involves the hydrolysis of the acetamido group, typically under acidic conditions (e.g., using 6 M HCl), to yield 4-phenyl-1H-imidazol-2-amine. researchgate.net The final step is the selective N-methylation of this intermediate to produce the target compound, this compound. researchgate.net This sequence provides a reliable, albeit multi-step, approach to the desired molecule. researchgate.netresearchgate.net

Optimization of Reaction Parameters: Temperature, Solvent Effects, and Stoichiometry

The efficiency of the synthesis is highly dependent on the careful control of reaction parameters. researchgate.net Optimization studies have focused on variables such as temperature, solvent, and the stoichiometry of reactants to maximize the yield and purity of the product while minimizing by-product formation. researchgate.net

During the initial cyclisation step, a significant exotherm can occur when α-bromoacetophenone and acetylguanidine are combined, which can complicate the workup and reduce the yield. researchgate.netresearchgate.net To mitigate this, a dose-controlled, dropwise addition of a solution of α-bromoacetophenone into the acetylguanidine mixture is employed, maintaining the reaction temperature below 30 °C. researchgate.net The choice of solvent is also critical; dimethylformamide (DMF) has been found to be an effective medium for this step. researchgate.net

Stoichiometric adjustments have also been investigated. For instance, optimizing the amount of acetylguanidine to two equivalents relative to α-bromoacetophenone resulted in a marginal improvement in the yield of the cyclisation product. researchgate.netresearchgate.net The following table summarizes the effects of various reaction conditions on the yield of the intermediate, N-(4-phenyl-1H-imidazol-2-yl)acetamide.

| Entry | Acetylguanidine (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | 1.2 | EtOH | Reflux | 4-5 |

| 2 | 1.2 | CH₃CN | Reflux | 4-5 |

| 3 | 1.2 | DMF | 80 | 4-5 |

| 4 | 1.2 | DMF | Room Temp. | 4-5 |

| 5 | 2.0 | DMF | Room Temp. | Marginal Improvement |

| 9 | 2.0 | DMF | <30 (dropwise) | 60 |

Data sourced from Zhou et al. (2018). researchgate.netresearchgate.net

This systematic optimization is crucial for transitioning the synthesis from a laboratory-scale procedure to a viable large-scale production method. researchgate.net

Scale-Up Methodologies for Production of this compound

Translating a laboratory synthesis to an industrial scale presents numerous challenges, including heat management, reagent handling, and ensuring consistent product quality. Methodologies for the scale-up of this compound production have been successfully developed, with reproducibility demonstrated on a 100 g scale. researchgate.netresearchgate.net

A key adaptation for the large-scale process is the controlled addition of reagents to manage the exothermic nature of the cyclisation reaction, as previously mentioned. researchgate.net In a scaled-up procedure, 100 g of 2-bromo-1-phenylethan-1-one in DMF was added dropwise over 4 hours to a mixture of 100 g of acetylguanidine in DMF, using a cold water bath to maintain the temperature below 30 °C. researchgate.net Following the successful multi-step process, a total yield of 27.4% for the final product, this compound, was achieved in the scaled-up experiment. researchgate.netresearchgate.net This demonstrates the viability of the optimized method for larger-scale manufacturing. researchgate.net

Novel Approaches and Green Chemistry Principles in the Synthesis of this compound

In response to the growing need for environmentally responsible chemical manufacturing, recent research has focused on developing novel, greener synthetic routes for imidazole derivatives. These approaches prioritize the use of sustainable materials, reduction of waste, and energy efficiency.

Sustainable Reaction Media and Metal-Free Conditions

A significant focus of green chemistry is the replacement of volatile and hazardous organic solvents with more sustainable alternatives. researchgate.net Traditional syntheses of 2-aminoimidazoles often employ solvents like DMF, dioxane, or toluene, which pose environmental and health risks. researchgate.net Modern approaches explore the use of greener media such as deep eutectic solvents (DES), polyethylene (B3416737) glycol (PEG), or water. dntb.gov.uafrontiersin.org These alternative solvents can offer benefits like high tunability, biorenewability, and reduced environmental impact. dntb.gov.uafrontiersin.org

Furthermore, there is a drive towards developing metal-free synthetic conditions to avoid the costs and environmental concerns associated with metal catalysts. researchgate.netrsc.org Metal-free strategies for imidazole synthesis have been developed that rely on one-pot reactions and aerobic conditions, thereby simplifying the process and reducing waste. rsc.org For instance, methods using a catalytic amount of a simple organic acid like acetic acid have been established for the synthesis of polysubstituted imidazoles. rsc.org Applying these principles to the synthesis of this compound could lead to a more sustainable and economical production process.

Microwave-Assisted Protocols for Imidazole Formation

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions and improving energy efficiency. nih.govasianpubs.org This technique offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, often from hours to minutes, and improved product yields. nih.govjocpr.com

Several protocols for the microwave-assisted synthesis of 2-amino-1H-imidazoles and other imidazole derivatives have been reported. researchgate.netnih.gov For example, an efficient method for synthesizing mono- and disubstituted 2-amino-1H-imidazoles involves the microwave-assisted hydrazinolysis of substituted imidazo[1,2-a]pyrimidines. researchgate.net Another approach describes a solvent-free, microwave-assisted ring-opening reaction of phenyl glycidyl (B131873) ether with various imidazoles, completing the reaction in just one minute at 120 °C. nih.gov The application of microwave irradiation to the synthesis of this compound could significantly shorten the multi-hour steps of the conventional method, leading to a more rapid and energy-efficient process. researchgate.netnih.gov

Catalytic Strategies for Amine Arylation in Imidazole Synthesis

The synthesis of N-aryl imidazoles, a key structural motif in many pharmacologically active compounds, has been significantly advanced through the development of catalytic cross-coupling reactions. Transition metal catalysis, particularly using palladium, copper, and nickel, provides efficient methods for the formation of the C-N bond between an imidazole nitrogen and an aryl group. nih.govnumberanalytics.comnih.govrsc.org These strategies are crucial for the synthesis of precursors and analogues of this compound.

Palladium-catalyzed N-arylation represents a powerful tool for this transformation. However, a notable challenge is the potential for imidazoles to inhibit the catalyst. Imidazoles can prevent the in situ formation of the active phosphine-ligated Pd(0) complex. nih.gov A successful strategy to overcome this involves pre-activating the catalyst by heating the palladium source (e.g., Pd₂(dba)₃) and the ligand before introducing the imidazole substrate. This pre-activation ensures the formation of the active catalytic species, leading to high yields of the N1-arylated product. nih.gov This method has proven effective for a range of functionalized aryl bromides, chlorides, and triflates. nih.gov

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation, offers a complementary approach. Modern protocols have overcome the harsh conditions of traditional Ullmann reactions by employing various ligands to facilitate the coupling under milder conditions. acs.org For instance, 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been identified as an efficient ligand for the copper-catalyzed N-arylation of imidazoles with both aryl iodides and bromides. acs.org Furthermore, the use of anionic N¹,N²-diarylbenzene-1,2-diamine ligands in combination with a mild base like sodium trimethylsilanolate (NaOTMS) allows for the amination of base-sensitive aryl bromides, expanding the scope to include substrates with acidic functional groups. nih.gov

Nickel catalysis has emerged as a cost-effective and efficient alternative for C-H arylation of imidazoles. rsc.orgresearchgate.net Nickel-based systems can directly couple the C2-position of the imidazole ring with phenol (B47542) derivatives or chloroarenes. A key factor for the success of this C-H coupling is the use of a tertiary alcohol, such as t-amyl alcohol, as the solvent. rsc.orgresearchgate.net This approach avoids the need for pre-functionalization of the imidazole ring, offering a more atom-economical pathway to arylated imidazoles. rsc.org

| Catalyst System | Coupling Partners | Key Features |

| Palladium | ||

| Pd₂(dba)₃ / Ligand (e.g., L1) | Imidazole + Aryl Bromides, Chlorides, Triflates | Requires pre-activation of the catalyst to overcome imidazole-induced inhibition. Provides excellent N1-selectivity. nih.gov |

| Copper | ||

| CuI / 4,7-Dimethoxy-1,10-phenanthroline | Imidazole + Aryl Iodides, Bromides | Effective under mild conditions; addition of PEG can accelerate the reaction. acs.org |

| Cu-catalyst / Anionic Diamine Ligand (L8) / NaOTMS | Imidazole + Base-Sensitive Aryl Bromides | Tolerates acidic functional groups and sensitive heteroarenes due to the mild base. nih.gov |

| Nickel | ||

| Ni(OTf)₂ / dcype / K₃PO₄ | Imidazole + Phenol Derivatives | Catalyzes direct C2-H arylation. Use of t-amyl alcohol as solvent is critical. rsc.orgresearchgate.net |

Synthesis of Analogues and Derivatives of this compound

The synthesis of analogues of this compound is driven by the need to explore structure-activity relationships for various biological targets. This involves modifications at different positions of the imidazole ring and the introduction of new chemical entities.

Strategies for Functionalization and Substitution on the Imidazole Ring

The imidazole ring is amenable to a variety of functionalization reactions, allowing for the introduction of diverse substituents. numberanalytics.com The reactivity of the ring is influenced by the substitution pattern; electron-donating groups enhance nucleophilicity, while electron-withdrawing groups decrease it. numberanalytics.com

Direct substitution of hydrogen on the imidazole ring is a common strategy. This includes reactions such as halogenation (e.g., bromination or iodination), nitration, and acylation. youtube.com For instance, C-2 imidazole derivatives can be synthesized through N-1 protection (e.g., with a trityl group), followed by lithiation at the C-2 position and subsequent reaction with an electrophile like a formylating agent. nih.gov The resulting aldehyde can be further modified, for example, by reduction to an alcohol or conversion to an amine via reductive amination. nih.gov

N-alkylation of the imidazole ring is another key functionalization method. Deprotonation with a base such as sodium hydride, followed by reaction with an alkyl halide, allows for the introduction of various alkyl groups at the N-1 position. nih.gov The regioselectivity of such alkylations can sometimes be controlled by the choice of solvent or the presence of acids or bases. youtube.com

| Reaction Type | Reagents | Position of Functionalization | Description |

| C-2 Lithiation/Electrophilic Quench | 1. N-protection (e.g., Trityl) 2. n-BuLi or LDA 3. Electrophile (e.g., DMF, Aldehyde) | C-2 | Enables introduction of various functional groups at the most acidic position of the imidazole ring. youtube.comnih.gov |

| Halogenation | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) | C-5, C-2, C-4 | Direct bromination or iodination of the imidazole ring can occur at various positions depending on existing substituents and reaction conditions. youtube.com |

| N-Alkylation | NaH, Alkyl Halide (R-X) | N-1 | Standard method for introducing substituents on the nitrogen atom of the imidazole ring. nih.gov |

| C-H Arylation | Ni or Pd catalysts, Aryl Halide | C-2 | Direct coupling of a C-H bond with an aryl halide, offering an atom-economical route to arylated imidazoles. rsc.orgresearchgate.net |

Incorporation of Diverse Chemical Moieties (e.g., Indole (B1671886), Thiazole (B1198619), Piperazine)

Hybrid molecules that conjugate the this compound scaffold with other heterocyclic systems like indole, thiazole, or piperazine (B1678402) are of significant interest. This molecular hybridization aims to combine the pharmacophoric features of each moiety to create novel derivatives.

Indole Moiety: The synthesis of indole-imidazole hybrids can be achieved through various strategies, including the construction of either the indole or the imidazole ring on a pre-existing partner molecule or via direct coupling of the two heterocycles. mdpi.com Metal-free C-H/C-H coupling reactions represent a modern and efficient approach. For example, the nucleophilic substitution of hydrogen (SNH) has been applied to couple 4H-imidazole 3-oxides with indoles, yielding novel bifunctional derivatives. mdpi.com Indole-imidazole conjugates have demonstrated a range of biological activities. nih.govnih.gov

Thiazole Moiety: Thiazole-containing imidazole derivatives can be synthesized by constructing the thiazole ring from an imidazole precursor. scilit.com A common method involves the reaction of an imidazole-hydrazinecarbothioamide with various phenacyl bromides to produce the desired imidazole-thiazole hybrids. scilit.com These compounds merge the well-known therapeutic potentials of both imidazole and thiazole heterocycles. nih.goviau.irmdpi.com

Piperazine Moiety: Piperazine-tagged imidazole derivatives are frequently synthesized via nucleophilic substitution. Typically, a halogenated imidazole, such as a 5-bromo-4-nitro-1H-imidazole derivative, is reacted with piperazine or a substituted piperazine. researchgate.net This reaction allows for the straightforward linkage of the piperazine ring to the imidazole core, creating analogues with altered physicochemical properties. nih.govijpsr.com

| Incorporated Moiety | Synthetic Strategy Example | Precursors | Resulting Structure |

| Indole | Metal-free C-H/C-H coupling (SNH) | 4H-imidazole 3-oxide, Indole | Indolyl-4H-imidazole derivative mdpi.com |

| Thiazole | Cyclocondensation | Imidazole-hydrazinecarbothioamide, Phenacyl bromide | Imidazole-thiazole hybrid scilit.com |

| Piperazine | Nucleophilic substitution | 5-Bromo-imidazole derivative, Piperazine | Piperazine-tagged imidazole researchgate.net |

Stereoselective Synthetic Approaches for Chiral Analogues

The development of stereoselective synthetic methods is essential for accessing chiral analogues of this compound, which can exhibit distinct biological activities and properties.

One approach involves the use of chiral catalysts in multicomponent reactions. For instance, the Groebke-Blackburn-Bienaymé (GBB) reaction, which combines an amine, an aldehyde, and an isocyanide, can be rendered asymmetric. nih.gov By employing a chiral phosphoric acid catalyst, it is possible to synthesize axially chiral imidazo[1,2-a]pyridines with high enantioselectivity. This strategy could be adapted to create atropisomers of phenyl-imidazole structures where rotation around the C-C bond between the rings is restricted. nih.gov

Another strategy is the diastereoselective or enantioselective lithiation of a suitable imidazole precursor, followed by quenching with an electrophile. This method has been used in the synthesis of 5-substituted pyrrolo[1,2-c]imidazol-3-ones, which serve as precursors to chiral N-heterocyclic carbene (NHC) ligands. nih.gov The stereochemistry is controlled during the deprotonation step, often through the use of a chiral base or by substrate control.

Furthermore, novel chiral imidazole-containing structures, such as cyclophane receptors, have been synthesized. rsc.org These syntheses often rely on the use of chiral building blocks derived from natural sources, like amino acids (e.g., histidine), to introduce stereocenters into the final molecule. Such approaches demonstrate the feasibility of constructing complex, stereochemically defined imidazole derivatives. rsc.org

Advanced Spectroscopic and Analytical Characterization of 1 Methyl 4 Phenyl 1h Imidazol 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms. For 1-methyl-4-phenyl-1H-imidazol-2-amine, ¹H and ¹³C NMR are fundamental for initial characterization, while two-dimensional techniques become crucial for more complex derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the phenyl group, the imidazole (B134444) ring proton, the N-methyl protons, and the amine protons are observed.

Analysis of a spectrum recorded in DMSO-d₆ reveals characteristic chemical shifts. researchgate.net The protons of the phenyl group typically appear as a set of multiplets in the aromatic region (δ 7.0–7.6 ppm). researchgate.net Specifically, the two protons ortho to the imidazole ring appear as a doublet of doublets around δ 7.58 ppm, the two meta protons as a triplet at δ 7.26 ppm, and the single para proton as a multiplet around δ 7.08 ppm. researchgate.netresearchgate.net A sharp singlet corresponding to the lone proton on the imidazole ring (H-5) is observed at approximately δ 7.03 ppm. researchgate.net The N-methyl group gives rise to a distinct singlet further upfield, typically around δ 3.35 ppm. researchgate.netresearchgate.net The two protons of the primary amine group (-NH₂) are often observed as a broad singlet, in this case around δ 5.49 ppm, due to quadrupole broadening and potential hydrogen exchange. researchgate.net

Table 1: ¹H NMR Spectroscopic Data for this compound Data recorded in DMSO-d₆ at 600 MHz. researchgate.net

| Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J Hz) | Assignment |

| 7.59–7.57 | dd | J = 8.3, 1.3 Hz | 2H, Phenyl (ortho) |

| 7.26 | t | J = 7.7 Hz | 2H, Phenyl (meta) |

| 7.09–7.07 | m | - | 1H, Phenyl (para) |

| 7.03 | s | - | 1H, Imidazole (C5-H) |

| 5.49 | s | - | 2H, Amine (-NH₂) |

| 3.35 | s | - | 3H, Methyl (N-CH₃) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for each unique carbon atom.

In a spectrum recorded in DMSO-d₆, the carbon of the amine-bearing C2 position in the imidazole ring is found significantly downfield at δ 150.39 ppm. researchgate.netresearchgate.net The carbons of the phenyl ring appear between δ 123.91 and 135.89 ppm. researchgate.net The quaternary carbon of the phenyl ring attached to the imidazole is observed at δ 135.89 ppm. researchgate.net The C4 and C5 carbons of the imidazole ring are found at δ 135.47 ppm and δ 112.36 ppm, respectively. researchgate.netresearchgate.net The N-methyl carbon provides a characteristic signal in the upfield region at δ 31.63 ppm. researchgate.net

Table 2: ¹³C NMR Spectroscopic Data for this compound Data recorded in DMSO-d₆ at 150 MHz. researchgate.net

| Chemical Shift (δ ppm) | Assignment |

| 150.39 | Imidazole (C2) |

| 135.89 | Phenyl (C1') |

| 135.47 | Imidazole (C4) |

| 128.69 | Phenyl (C3'/C5') |

| 125.57 | Phenyl (C4') |

| 123.91 | Phenyl (C2'/C6') |

| 112.36 | Imidazole (C5) |

| 31.63 | Methyl (N-CH₃) |

Two-Dimensional NMR Techniques for Complex Structures

For more complex derivatives of this compound, or to unambiguously confirm structural assignments, two-dimensional (2D) NMR techniques are employed. iucr.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to confirm the connectivity of the protons within the phenyl ring spin system. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons (¹H-¹³C one-bond correlations). It would definitively link the proton signals in Table 1 to their corresponding carbon signals in Table 2, for instance, confirming the assignment of the imidazole C5-H. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations). It is particularly powerful for identifying quaternary carbons and piecing together different fragments of a molecule. For example, an HMBC spectrum would show a correlation from the N-methyl protons to the imidazole C2 carbon, confirming the site of methylation. ipb.pt

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can also provide structural information through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar and thermally labile molecules like this compound. d-nb.infonih.gov In positive ion mode, the analysis of this compound typically shows a prominent signal corresponding to the protonated molecular ion, [M+H]⁺. d-nb.info For this compound, this ion is observed at an m/z value of 174.0. researchgate.netresearchgate.net The generation of an intact protonated molecule with minimal fragmentation is a key advantage of ESI-MS for molecular weight determination. nih.gov

Confirmation of Molecular Formula and Purity

The molecular formula of this compound is C₁₀H₁₁N₃. epa.gov The theoretical monoisotopic mass of this compound is 173.0953 g/mol . epa.gov The observation of the [M+H]⁺ ion at m/z 174.0 via ESI-MS is consistent with this molecular weight (173.0953 + 1.0078 for the proton). researchgate.net For unambiguous confirmation of the elemental composition, high-resolution mass spectrometry (HRMS) is used. HRMS can measure m/z values to several decimal places, allowing the calculated exact mass to be matched with the measured mass, which confirms the molecular formula and rules out other potential structures with the same nominal mass.

Mass spectrometry, often coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), is also a standard method for assessing compound purity. researchgate.netnih.gov HPLC-MS analysis can separate the target compound from impurities and by-products, with the mass spectrometer confirming the identity of each separated peak. researchgate.net

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is a powerful non-destructive technique used to probe the vibrational modes of molecules. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, causing transitions between vibrational energy levels of the molecular bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹), where specific peaks correspond to the vibrations of different functional groups.

For this compound, the FT-IR spectrum is expected to display a series of characteristic absorption bands that confirm the presence of its key structural features: the primary amine (-NH₂), the phenyl ring, the substituted imidazole ring, and the N-methyl group. While the specific spectrum for this exact compound is not publicly documented, data from analogous phenyl-imidazole and amino-imidazole derivatives allow for a reliable prediction of the principal vibrational modes. nih.govmdpi.com

Key expected vibrational frequencies include:

N-H Stretching: The primary amine group (-NH₂) is anticipated to show symmetric and asymmetric stretching vibrations typically in the region of 3400-3200 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding. mdpi.com

C-H Stretching: Aromatic C-H stretching vibrations from the phenyl and imidazole rings are expected to appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹). nih.gov Aliphatic C-H stretching from the N-methyl group would be observed in the 2975-2850 cm⁻¹ range. nih.gov

C=C and C=N Stretching: The stretching vibrations of the C=C bonds within the aromatic phenyl ring and the C=C and C=N bonds of the imidazole ring typically occur in the 1625-1430 cm⁻¹ region. mdpi.comnih.gov These bands are often sharp and of medium to strong intensity.

N-H Bending: The in-plane bending (scissoring) vibration of the primary amine group is expected around 1650-1580 cm⁻¹.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic C-H bonds are found in the 1300-1000 cm⁻¹ and 1000-700 cm⁻¹ regions, respectively. mdpi.com

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H Stretch | Primary Amine (-NH₂) | 3400 - 3200 |

| C-H Stretch (Aromatic) | Phenyl & Imidazole Rings | 3100 - 3000 |

| C-H Stretch (Aliphatic) | N-Methyl (-CH₃) | 2975 - 2850 |

| C=C / C=N Stretch | Aromatic/Heterocyclic Rings | 1625 - 1430 |

| N-H Bend (Scissoring) | Primary Amine (-NH₂) | 1650 - 1580 |

| C-H Bend (In-plane) | Aromatic Rings | 1300 - 1000 |

| C-H Bend (Out-of-plane) | Aromatic Rings | 1000 - 700 |

Electronic Absorption Spectroscopy for Conjugation and Electronic Structure

This spectroscopic technique provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet (UV) and visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

In UV-Vis spectroscopy, the absorption of photons promotes electrons from lower energy molecular orbitals (typically HOMO - Highest Occupied Molecular Orbital) to higher energy ones (typically LUMO - Lowest Unoccupied Molecular Orbital). For molecules with conjugated π-systems, such as this compound, the most significant electronic transitions are π→π*.

The conjugated system in this molecule extends across the phenyl and imidazole rings. Studies on various phenyl-imidazole derivatives show strong absorption bands in the UV region, typically between 250 and 400 nm. acs.orgnih.gov For instance, a study of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives, which possess an extended conjugated system, revealed significant absorption bands in the 350-400 nm range. semanticscholar.org The absorption maxima (λmax) are indicative of the energy gap between the ground and excited states. The presence of the amino group, an auxochrome, can cause a bathochromic (red) shift in the absorption maximum compared to an unsubstituted phenyl-imidazole core.

| Compound Class | Typical λmax (nm) | Electronic Transition |

|---|---|---|

| Phenyl-imidazole Derivatives | ~250 - 400 | π→π* |

X-ray Crystallography for Solid-State Structural Determination

While the crystal structure of this compound has not been specifically reported, extensive crystallographic studies on closely related 2-amino-phenyl-imidazoles and other phenyl-imidazole derivatives provide a clear picture of its likely solid-state characteristics. nih.govnih.govsemanticscholar.orgmdpi.com

A key structural feature in phenyl-imidazole systems is the dihedral angle between the mean planes of the phenyl and imidazole rings. This angle can vary significantly depending on the substituents and crystal packing forces, with reported values ranging from nearly co-planar to over 50 degrees. iucr.orgresearchgate.net

Furthermore, the presence of the 2-amino group is expected to play a dominant role in the supramolecular assembly. This group can act as a hydrogen bond donor, forming robust intermolecular N-H···N hydrogen bonds with the nitrogen atoms of the imidazole ring of neighboring molecules. nih.govsemanticscholar.org These interactions are crucial in organizing the molecules into chains, sheets, or more complex three-dimensional networks, thereby stabilizing the crystal structure. nih.govmdpi.com

For illustrative purposes, the crystallographic data for the related compound 2-phenyl-1H-imidazole is presented below. nih.gov It crystallizes in an orthorhombic system and exhibits the characteristic N-H···N hydrogen bonding that would also be anticipated for 2-amino substituted analogues.

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₈N₂ |

| Crystal System | Orthorhombic |

| Space Group | Ama2 |

| a (Å) | 10.0740 (15) |

| b (Å) | 18.151 (4) |

| c (Å) | 4.1562 (10) |

| Volume (ų) | 760.0 (3) |

| Z | 4 |

| Key Intermolecular Interaction | N-H···N Hydrogen Bonds |

Reactivity and Chemical Transformations of 1 Methyl 4 Phenyl 1h Imidazol 2 Amine

Fundamental Reactivity of the Amine and Imidazole (B134444) Moieties

The core reactivity of 1-methyl-4-phenyl-1H-imidazol-2-amine stems from the amine and imidazole functionalities. The exocyclic primary amine group behaves as a potent nucleophile, while the imidazole ring possesses both acidic and basic properties and is susceptible to electrophilic attack.

Nucleophilic Substitution Reactions via Amine Groups

The exocyclic amine at the C2 position of the imidazole ring is a primary site for nucleophilic reactions. Its lone pair of electrons readily participates in reactions with various electrophiles.

Acylation: The amine group can be acylated by reacting with carboxylic acids or their derivatives, such as acid chlorides and anhydrides. For instance, the reaction with acetylating agents would yield the corresponding N-acetylated product, N-(1-methyl-4-phenyl-1H-imidazol-2-yl)acetamide. This transformation is significant as it can modulate the compound's electronic properties and biological activity. A general procedure for the synthesis of a related compound, N-(4-phenyl-1H-imidazol-2-yl)acetamide, involves the reaction of acetylguanidine with 2-bromo-1-phenylethan-1-one in DMF. researchgate.net

Alkylation: While N-alkylation of the imidazole ring is a common reaction, the exocyclic amine can also undergo alkylation, although this can be more challenging to control selectively. The relative nucleophilicity of the ring nitrogens versus the exocyclic amine plays a crucial role in determining the reaction outcome.

| Reaction Type | Electrophile | Product Type | Significance |

| Acylation | Acid chlorides, Anhydrides | N-acylated imidazole | Modulation of electronic and biological properties |

| Alkylation | Alkyl halides | N-alkylated amine | Potential for further functionalization |

Acid-Base Properties and Protonation Studies

The presence of three nitrogen atoms in this compound imparts distinct acid-base characteristics. The structure can be considered a derivative of guanidine (B92328), a strong organic base, due to the delocalization of the positive charge upon protonation. stackexchange.comguidechem.com

The N1 nitrogen, bearing a methyl group, is considered a "pyrrole-type" nitrogen. Its lone pair is involved in the aromatic system of the imidazole ring, making it significantly less basic and more likely to act as an acidic center if it were not for the methyl substitution. stackexchange.comguidechem.com

| Nitrogen Atom | Type | Basicity | Protonation Site Likelihood |

| Exocyclic Amine (C2-NH2) | Primary Amine | Basic | Contributes to overall basicity |

| N1 | Pyrrole-type (methylated) | Least Basic | Unlikely to be protonated |

| N3 | Pyridine-type | Most Basic | Primary site of protonation |

Electrophilic and Nucleophilic Substitution Reactions on the Imidazole Ring

The imidazole ring in this compound is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The position of substitution is influenced by the directing effects of the existing substituents. The 2-amino group is a strong activating group, while the 4-phenyl group is also activating. The 1-methyl group has a smaller electronic effect.

Electrophilic Substitution:

Nitration: Electrophilic nitration of imidazole derivatives is a known transformation. For instance, 2-phenyl-4-nitroimidazole can be methylated to produce 1-methyl-2-phenyl-5-nitroimidazole. google.com This suggests that nitration of this compound would likely occur at the C5 position of the imidazole ring, directed by the activating amino and phenyl groups.

Halogenation: Halogenation, such as bromination, is also a feasible electrophilic substitution reaction on the imidazole ring. The electron-rich nature of the ring facilitates the attack by electrophilic halogen species.

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (SNAr) on the imidazole ring is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the ring to activate it towards nucleophilic attack. In the case of this compound, the presence of the electron-donating amino group makes the ring less susceptible to classical SNAr reactions. However, if the ring were to be substituted with a strong electron-withdrawing group (e.g., a nitro group), nucleophilic displacement of a suitable leaving group could be possible.

Metal-Mediated Transformations and Coordination Reactivity

The nitrogen atoms of this compound, particularly the pyridine-type ring nitrogen (N3) and the exocyclic amine, can act as ligands, coordinating to metal ions to form metal complexes. This coordination ability opens up avenues for its use in catalysis and materials science.

The 2-aminoimidazole moiety is a known pharmacophore that can target metal ions in biological systems. nih.gov For example, 2-aminoimidazole derivatives have been investigated as inhibitors of binuclear manganese metalloenzymes, where the imidazole moiety coordinates to the metal center. nih.gov This suggests that this compound can form stable complexes with a variety of transition metals.

Furthermore, metal-catalyzed reactions are employed in the synthesis of substituted 2-aminoimidazoles. Palladium-catalyzed carboamination reactions of N-propargyl guanidines with aryl triflates provide a route to this class of compounds, highlighting the interaction of the guanidine moiety with palladium catalysts. nih.govacs.org

Oxidation and Reduction Pathways of the Chemical Compound

The this compound molecule possesses moieties that can undergo both oxidation and reduction.

Oxidation: The 2-aminoimidazole core is susceptible to oxidation. For instance, fused 2-amino-imidazoles can be synthesized through an oxidation reaction using diacetoxy-iodobenzene (DIB). rsc.org The phenyl group can also be a site of oxidation under stronger conditions, although the electron-rich imidazole ring is likely more reactive. The exocyclic amine group can also be oxidized.

Reduction: The phenyl group and the imidazole ring are generally resistant to reduction under mild conditions. However, if the imidazole ring were to bear a nitro substituent, this group could be selectively reduced. For example, the reduction of 2,4-dinitro- and 4,5-dinitroimidazole derivatives has been achieved using iron dust. acs.org This indicates that if this compound were to be nitrated, the resulting nitro group could be subsequently reduced to an amino group, providing a handle for further functionalization.

The electrochemical behavior, which can be studied by techniques like cyclic voltammetry, would provide quantitative data on the oxidation and reduction potentials of the compound. dtu.dk

Coordination Chemistry and Supramolecular Interactions Involving 1 Methyl 4 Phenyl 1h Imidazol 2 Amine

1-Methyl-4-phenyl-1H-imidazol-2-amine as a Ligand in Metal Complexation

Coordination Modes and Binding Sites (e.g., Nitrogen Atoms of Imidazole (B134444) and Amine)

This compound is a versatile ligand in coordination chemistry, primarily due to the presence of multiple potential donor atoms. The imidazole ring itself contains two nitrogen atoms, which are key sites for metal coordination. rsc.org The specific binding mode can vary depending on the metal ion, the reaction conditions, and the presence of other ligands.

The most common coordination occurs through the nitrogen atoms of the imidazole ring. Imidazole and its derivatives are known to act as excellent N-donor ligands, forming stable complexes with a wide range of metal ions. rsc.org The exocyclic amine group (-NH2) at the 2-position of the imidazole ring presents another potential binding site. This allows the ligand to coordinate in a monodentate fashion through one of the nitrogen atoms, or potentially as a bidentate ligand, involving both a ring nitrogen and the exocyclic amine nitrogen. The coordination versatility of imidazole-based ligands is a significant area of study in the development of new coordination compounds. rsc.orgresearchgate.net

Synthesis and Characterization of Metal Complexes (e.g., Zn(II), Ni(II), Cu(II), Iridium Complexes)

The synthesis of metal complexes involving this compound and its derivatives typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. A common method is to dissolve the ligand in a hot ethanol (B145695) solution and then add the metal salt, followed by refluxing the mixture for several hours. nih.gov The resulting metal complex often precipitates upon cooling and can be collected by filtration, washed, and dried. nih.gov

A variety of metal complexes with ligands structurally similar to this compound have been synthesized and characterized, including those with Zn(II), Ni(II), Cu(II), and Iridium(III).

Zinc(II) Complexes: Zinc(II) complexes with imidazole-based ligands have been synthesized and their structures elucidated. mdpi.comnih.govnih.gov For instance, the reaction of an imidazole derivative with zinc chloride can yield tetrahedral zinc(II) complexes. mdpi.com These complexes are often characterized by spectroscopic techniques such as NMR and FT-IR, as well as single-crystal X-ray diffraction to determine their precise molecular structures. mdpi.com

Nickel(II) Complexes: Nickel(II) complexes with imidazole-derived ligands have been prepared, often resulting in octahedral geometries. ias.ac.innih.gov The synthesis can involve the reaction of a nickel(II) salt, such as nickel(II) acetylacetonate, with the imidazole-based ligand in a solvent like THF under reflux conditions. ias.ac.in

Copper(II) Complexes: Copper(II) complexes with imidazole-containing ligands have been synthesized and studied for their potential applications. nih.govnih.gov The synthesis often involves the reaction of a copper(II) salt, like copper(II) chloride, with the ligand in a suitable solvent. nih.gov

Iridium(III) Complexes: Iridium(III) complexes incorporating imidazole-based ancillary ligands have been synthesized. mdpi.com The synthesis of such complexes can be a multi-step process, often starting with the formation of an iridium(III) dimer, which then reacts with the imidazole-containing ligand to form the final complex. mdpi.com

Characterization of these metal complexes is crucial to confirm their structure and properties. Common analytical techniques employed include:

| Characterization Technique | Information Obtained |

| FT-IR Spectroscopy | Provides information about the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the functional groups. |

| NMR Spectroscopy (¹H and ¹³C) | Helps in elucidating the structure of the complexes in solution and confirming the binding of the ligand to the metal. mdpi.com |

| UV-Vis Spectroscopy | Used to study the electronic properties of the complexes and can indicate the coordination environment of the metal ion. nih.gov |

| Single-Crystal X-ray Diffraction | Provides the definitive solid-state structure of the complex, including bond lengths and angles, and the coordination geometry of the metal center. mdpi.com |

| Elemental Analysis | Determines the elemental composition of the synthesized complexes, confirming their stoichiometry. |

| Mass Spectrometry | Confirms the molecular weight of the complex. royalsocietypublishing.org |

Role in Stabilizing Various Metal Ions

The imidazole moiety, a core component of this compound, is known for its ability to form strong and stable bonds with a variety of metal ions. This stabilizing effect is attributed to the excellent σ-donating properties of the nitrogen atoms in the imidazole ring. nih.gov The formation of stable chelate rings, if the ligand acts in a bidentate fashion, can further enhance the stability of the resulting metal complexes.

The versatility of imidazole-based ligands allows them to stabilize metal ions in various oxidation states and coordination geometries. nih.gov This has led to their widespread use in the development of stable metal complexes for various applications. The incorporation of different substituents on the imidazole ring can further modulate the electronic and steric properties of the ligand, thereby influencing the stability and reactivity of the metal complexes formed.

Applications of Metal Complexes Derived from this compound

Catalytic Applications in Organic Synthesis

Metal complexes derived from N-heterocyclic carbenes (NHCs), which can be formed from imidazole derivatives, are widely recognized for their catalytic activity in a broad range of organic transformations. nih.gov While specific catalytic applications of complexes derived directly from this compound are not extensively detailed in the provided search results, the general utility of related imidazole-based metal complexes in catalysis is well-established. These complexes are valued for their stability and the tunable nature of the ligand, which allows for the fine-tuning of the catalyst's activity and selectivity.

Development of Advanced Materials

Metal complexes of imidazole derivatives are increasingly being explored for the development of advanced materials with novel properties. mdpi.com The ability of these ligands to bridge metal centers allows for the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgmdpi.com These materials can exhibit interesting properties such as porosity, luminescence, and catalytic activity, making them suitable for applications in gas storage, separation, and sensing.

For example, zinc(II) and copper(II) coordination polymers based on bis(imidazole) ligands have been synthesized and shown to form one-dimensional chains and three-dimensional supramolecular structures. mdpi.com The luminescent properties of such materials are of particular interest for applications in optoelectronic devices. mdpi.com The specific structure and properties of the resulting material can be tailored by the choice of the metal ion, the imidazole ligand, and any co-ligands used in the synthesis. mdpi.com

Computational Chemistry and Theoretical Characterization of 1 Methyl 4 Phenyl 1h Imidazol 2 Amine

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic behavior and stability of 1-methyl-4-phenyl-1H-imidazol-2-amine. These methods solve the Schrödinger equation for the molecule, providing information about its energy, electron distribution, and other electronic properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for geometry optimization and the calculation of vibrational frequencies.

For this compound, DFT calculations, often employing functionals like B3LYP with a basis set such as 6-31G(d,p), would be used to find the most stable three-dimensional arrangement of its atoms (the optimized geometry). This process involves minimizing the energy of the molecule with respect to the positions of its nuclei. The optimized structure would reveal key bond lengths, bond angles, and dihedral angles, such as the twist angle between the imidazole (B134444) and phenyl rings.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies. These theoretical frequencies correspond to the different modes of vibration of the molecule, such as stretching, bending, and torsional motions. The calculated infrared (IR) spectrum can then be compared with experimental data to aid in the structural confirmation of the compound.

Table 1: Predicted Vibrational Modes for this compound (Illustrative data based on typical frequency ranges for organic molecules)

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| N-H Stretch | Amine (-NH₂) | 3300 - 3500 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Methyl (-CH₃) | 2850 - 2960 |

| C=N Stretch | Imidazole Ring | 1640 - 1690 |

| C=C Stretch (Aromatic) | Phenyl & Imidazole Rings | 1450 - 1600 |

| N-H Bend | Amine (-NH₂) | 1550 - 1650 |

| C-H Bend | Phenyl & Imidazole Rings | 1000 - 1300 |

| C-N Stretch | Imidazole Ring, Amine | 1250 - 1350 |

For a more accurate determination of the molecule's energy and electronic properties, high-level ab initio methods can be employed. Methods like Spin-Component Scaled Resolution of the Identity Møller-Plesset second order perturbation theory with explicitly correlated F12 theory (SCS-RI-MP2-F12) provide a more rigorous treatment of electron correlation than standard DFT methods.

These computationally intensive calculations are often used to refine the energies of different conformations or to study reaction mechanisms. For this compound, such calculations would provide a highly accurate energy profile for the rotation of the phenyl group relative to the imidazole ring, helping to determine the most stable conformation and the energy barrier for rotation.

Molecular Modeling and Conformational Analysis

Molecular modeling techniques are used to explore the different possible spatial arrangements (conformations) of a molecule and their relative energies. For this compound, a key conformational feature is the dihedral angle between the phenyl and imidazole rings.

The rotation around the single bond connecting these two rings can lead to different conformers with varying degrees of steric hindrance and electronic interaction. Conformational analysis would typically involve a systematic scan of this dihedral angle, calculating the energy at each step using a suitable computational method (like DFT). The resulting energy profile would reveal the global minimum energy conformation (the most stable structure) and any local minima, as well as the transition states connecting them. Studies on similar phenyl-imidazole systems have shown that the planarity or non-planarity of the molecule can be influenced by intermolecular interactions in the solid state.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra.

As mentioned in section 6.1.1, the calculation of vibrational frequencies provides a theoretical IR spectrum. In addition to this, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, typically at the DFT level of theory. The predicted ¹H and ¹³C NMR chemical shifts can be correlated with experimental data to assist in the assignment of signals to specific atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative data based on typical chemical shift ranges)

| Carbon Atom | Environment | Expected Chemical Shift Range (ppm) |

| C2 | Imidazole (attached to -NH₂ and N-CH₃) | 145 - 155 |

| C4 | Imidazole (attached to phenyl) | 120 - 130 |

| C5 | Imidazole | 110 - 120 |

| C (ipso) | Phenyl (attached to imidazole) | 130 - 140 |

| C (ortho, meta, para) | Phenyl | 120 - 130 |

| C (methyl) | N-CH₃ | 30 - 40 |

Analysis of Intermolecular Interactions and Charge Density Distribution

Understanding the intermolecular interactions of this compound is crucial for predicting its behavior in the solid state and in biological systems. The distribution of electron density in the molecule, which can be analyzed through methods like Natural Bond Orbital (NBO) analysis, determines its electrostatic potential and ability to form non-covalent bonds.

The primary amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms of the imidazole ring can act as hydrogen bond acceptors. This suggests that the molecule is capable of forming strong intermolecular hydrogen bonds. Additionally, the presence of two aromatic rings (phenyl and imidazole) allows for the possibility of π-π stacking interactions.

Computational analysis of the molecular electrostatic potential (MEP) would reveal the electron-rich and electron-poor regions of the molecule. Typically, the nitrogen atoms and the amine group would be regions of negative potential (electron-rich), while the hydrogen atoms of the amine group would be regions of positive potential (electron-poor). This information is valuable for predicting how the molecule will interact with other molecules, including biological targets. Studies on related compounds, such as 1-(4-chlorobenzylideneamino)-4-phenyl-1H-imidazol-2-amine, have utilized NBO analysis to understand charge distribution and interaction with other molecules. ijbbb.orgijbbb.org

Structure Activity Relationship Sar and Pharmacophore Exploration for 1 Methyl 4 Phenyl 1h Imidazol 2 Amine Derivatives

Rational Design Principles for Modifying the 1-Methyl-4-phenyl-1H-imidazol-2-amine Scaffold

The rational design of derivatives based on the this compound scaffold is a cornerstone of modern medicinal chemistry, aiming to optimize biological activity, selectivity, and pharmacokinetic properties. The imidazole (B134444) ring is a particularly attractive starting point due to its unique physicochemical characteristics. jopir.inresearchgate.net It is a five-membered aromatic heterocycle with two nitrogen atoms, which allows it to act as both a hydrogen bond donor and acceptor. mdpi.comnih.gov This dual capacity, combined with its polar and ionizable nature, enhances the pharmacokinetic profiles of molecules, improving solubility and bioavailability. doaj.orgijrar.org

Key principles in the rational design of analogs include:

Structural Modification and Optimization: Determining the Structure-Activity Relationships (SAR) is crucial. This involves systematically modifying the core scaffold to identify which parts of the molecule are essential for its biological activity and which can be altered to enhance potency or reduce side effects. jopir.innih.gov

Bioisosterism: This strategy involves replacing a functional group in the lead compound with another group that has similar physical or chemical properties. The goal is to improve the molecule's properties without significantly changing its interaction with the biological target.

Scaffold Hopping: This involves replacing the central imidazole core with other heterocyclic systems to explore new chemical space and potentially discover novel intellectual property, while retaining the key binding interactions of the original pharmacophore.

Structure-Based Drug Design: When the three-dimensional structure of the biological target (like an enzyme or receptor) is known, computational tools like molecular docking can be used to predict how modified derivatives will bind. This allows for the design of compounds with improved affinity and selectivity. acs.org For instance, the special structure of the imidazole ring enables it to bind to various enzymes and receptors through multiple types of interactions, including hydrogen bonds, coordination, ion-dipole, cation-π, and hydrophobic effects. researchgate.net

Influence of Substituent Effects on Chemical Reactivity and Interactions

The chemical reactivity and biological interactions of this compound derivatives are heavily influenced by the nature and position of substituents on the imidazole and phenyl rings. These effects can be broadly categorized as electronic and steric. numberanalytics.com

Electronic Effects: The aromatic imidazole ring's electron distribution can be significantly altered by substituents. numberanalytics.com

Electron-Donating Groups (EDGs): Groups like methyl (-CH3) or methoxy (B1213986) (-OCH3) increase the electron density of the ring system. This can enhance the nucleophilicity of the imidazole nitrogens, potentially strengthening interactions with electron-deficient sites on a biological target. numberanalytics.com

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO2) or halides (-Cl, -F) decrease the ring's electron density. imperial.ac.uk This can make the ring more susceptible to nucleophilic attack and can alter the pKa of the imidazole nitrogens, affecting their protonation state at physiological pH. numberanalytics.comnih.gov For example, studies on other benzimidazole (B57391) derivatives have shown that electron-withdrawing groups at specific positions can enhance anti-inflammatory activity. researchgate.net The position of the substituent is critical; for instance, the tautomeric equilibrium between 4- and 5-substituted imidazoles can be dramatically shifted depending on the electronic nature of the substituent. nih.gov

Steric Effects: The size and shape of substituents can create steric hindrance, which influences how the molecule can orient itself to bind with a target. numberanalytics.com A bulky substituent might prevent the molecule from fitting into a narrow binding pocket, or conversely, it could provide favorable van der Waals interactions if the pocket is large and hydrophobic. The methylation of the N-1 nitrogen in the parent compound, for example, not only affects its electronic properties but also introduces a steric profile that can influence its binding mode compared to an unsubstituted imidazole. nih.gov

Imidazole-Based Structures as "Privileged Scaffolds" in Medicinal Chemistry Research

The imidazole nucleus is widely recognized as a "privileged scaffold" in medicinal chemistry. mdpi.comresearchgate.netnih.gov This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The versatility of the imidazole ring makes it a recurring motif in a vast array of pharmacologically active compounds. rjptonline.orgbiomedpharmajournal.org

The privileged nature of the imidazole scaffold stems from several key features:

Interaction Versatility: The imidazole ring can participate in a wide range of intermolecular interactions, including hydrogen bonding (acting as both donor and acceptor), metal coordination, and π-π stacking. researchgate.net This allows imidazole-containing molecules to adapt to the diverse microenvironments of different receptor binding sites.

Presence in Natural Products: The imidazole ring is a fundamental component of essential biological molecules, such as the amino acid histidine, histamine, and purines in nucleic acids. doaj.orgresearchgate.net Its presence in these vital compounds highlights its biocompatibility and evolutionary selection for biological recognition.

Synthetic Accessibility: The chemistry for synthesizing and functionalizing the imidazole ring is well-established, allowing for the creation of large and diverse libraries of derivatives for screening. mdpi.comresearchgate.net

Broad Spectrum of Activity: Imidazole derivatives have demonstrated an exceptionally wide range of biological activities, including antifungal, anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. ijrar.orgrjptonline.orgscialert.net This broad applicability confirms its status as a highly valuable starting point for drug discovery.

Because of these attributes, the imidazole scaffold is frequently used as a central framework for developing novel therapeutic agents targeting various diseases. nih.gov

Case Studies on Specific Derivative Families

While direct studies on 1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-phenylpiperidines are not extensively detailed in the provided context, the closely related class of 1-[(1,2-diphenyl-1H-4-imidazolyl)methyl]-4-phenylpiperazines provides a strong model for understanding the SAR of this family. nih.gov In a study of these piperazine (B1678402) derivatives, modifications to the various phenyl rings and the piperazine linker were systematically explored to tune binding affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT1A receptors. nih.gov

The general finding was that substitutions on the N4-phenyl ring of the piperazine moiety significantly impacted receptor affinity. For instance, the introduction of ortho-methoxy or ethoxy groups progressively increased the affinity for both D2 and 5-HT1A receptors. nih.gov Furthermore, the position of a chloro substituent was critical for selectivity: a para-chloro group led to high affinity and selectivity for D2 receptors, whereas a meta-chloro analog showed preferential affinity for 5-HT1A receptors. nih.gov These results highlight the sensitivity of the scaffold to subtle electronic and steric changes, allowing for the rational design of receptor-specific ligands.

| Compound Modification | Effect on Receptor Affinity |

|---|---|

| Ortho-methoxy on N4-phenyl ring | Increased affinity for D2 and 5-HT1A receptors |

| Ortho-ethoxy on N4-phenyl ring | Increased affinity for D2 and 5-HT1A receptors |

| Para-chloro on N4-phenyl ring | High affinity and selectivity for D2 receptors |

| Meta-chloro on N4-phenyl ring | Preferential affinity for 5-HT1A receptors |

The strategy of creating hybrid molecules by combining two or more different pharmacophores is a powerful tool in drug discovery. Imidazole-thiazole hybrids are designed to leverage the distinct and often complementary biological activities of each heterocyclic ring. scialert.netscilit.com Both thiazole (B1198619) and imidazole are five-membered heterocycles known for a wide range of therapeutic applications, including antimicrobial and anticancer properties. scilit.comnih.gov

A study involving the synthesis of novel imidazole-thiazole hybrids found that these compounds exhibited moderate to significant antimicrobial and cytotoxic activities. scilit.com The synthesis typically involves reacting a substituted imidazole precursor with a phenacyl bromide derivative to form the thiazole ring. scilit.com In one series, a specific derivative, designated 5a, showed excellent cytotoxic activity with an IC50 value of 33.52 μM. scilit.com Molecular docking studies suggested that this activity was related to its stable interaction with specific protein targets. scilit.com Another study reported that certain imidazole-thiazole hybrids showed good antibacterial activity against both Gram-negative and Gram-positive bacteria, as well as promising anticancer activity against various cell lines. scialert.net

| Compound Class | Key Structural Feature | Observed Biological Activity | Reference |

|---|---|---|---|

| Imidazole-Thiazole Hybrid (5a) | Reaction product of imidazole-hydrazinecarbothioamide and phenacyl bromide | Significant cytotoxicity (IC50 = 33.52 μM) | scilit.com |

| Substituted Imidazole-Thiazole (Compound 13) | Imidazole linked to a substituted thiazole | Cytotoxic activity against DLA and EAC cell lines (CTC50 = 98.56 and 31.25 μg/mL) | scialert.net |

| Furan-Imidazole-Thiazole Hybrid (3a) | Contains furan, imidazole, and thiazole moieties | High antibacterial activity against S. aureus and E. coli | nih.gov |

The 2-aminoimidazole moiety is a prevalent scaffold in medicinal chemistry, and various substitutions have been explored to develop potent therapeutic agents. nih.govacs.org The parent compound, this compound, serves as a key intermediate for more complex structures. researchgate.net

SAR studies on diverse 2-aminoimidazole derivatives reveal several important trends:

Substitution on the Imidazole Ring: In a series of 2-substituted imidazoles acting as α2-adrenoceptor antagonists, the nature of the substituent at the 2-position was found to be critical for activity. acs.org

Fused Imidazole Systems: Fused systems, such as benzimidazoles, often show enhanced activity. For example, 2-amino-1-isopropylsulfonyl-6-substituted benzimidazoles were identified as potent inhibitors of TNF-α and p38α MAP kinase. nih.gov The anti-inflammatory activity was further enhanced by specific substitutions, such as a 2,6-dichlorophenyl or difluorophenyl moiety at the 2-position of an imidazole ring attached to the C6 of the benzimidazole. nih.gov

Hybrid Molecules: In another example, imidazole-coumarin conjugates were synthesized and evaluated as antiviral agents against the Hepatitis C Virus. The SAR study revealed that activity was highest when the N(1) position of the imidazole was unsubstituted (a hydrogen atom) and when the coumarin (B35378) ring possessed substituents like Cl, F, or Br. mdpi.com This indicates that for some targets, the N-1 methyl group might be detrimental to activity, highlighting the importance of exploring substitutions at this position.

These case studies demonstrate that the 2-aminoimidazole scaffold is highly tractable, and its biological activity can be finely tuned through systematic structural modifications at multiple positions.

| Scaffold | Substitution | Biological Target/Activity | Reference |

|---|---|---|---|

| 2-Substituted Imidazoles | Various groups at C-2 | α2-adrenoceptor antagonists | acs.org |

| 2-Amino-benzimidazole | 2,6-dichlorophenyl at C-2 of an attached imidazole | Potent TNF-α and p38α MAP kinase inhibition | nih.gov |

| Imidazole-Coumarin Conjugates | Unsubstituted N-1 and halogenated coumarin | Anti-Hepatitis C Virus activity | mdpi.com |

Future Research Directions and Emerging Trends for 1 Methyl 4 Phenyl 1h Imidazol 2 Amine

Development of Novel and Efficient Synthetic Methodologies

While a practical three-step synthesis involving cyclisation, hydrolysis, and methylation has been established for producing 1-methyl-4-phenyl-1H-imidazol-2-amine on a large scale, there remains considerable scope for improvement. researchgate.netresearchgate.net The current methods, which often start from α-haloketones and guanidine (B92328) derivatives, can present challenges such as exothermic reactions and the formation of by-products, necessitating careful control of reaction conditions. researchgate.net

Future research will likely pursue more efficient, cost-effective, and environmentally benign synthetic routes. Key areas of exploration include:

Microwave-Assisted Synthesis: Protocols using microwave assistance, which have been successfully applied to other 2-amino-1H-imidazoles, could significantly reduce reaction times and improve yields. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and control over reaction parameters, potentially overcoming issues like the severe exotherms noted in batch processes. researchgate.net

Novel Catalytic Systems: The development of new catalysts could enable milder reaction conditions and higher selectivity, reducing the need for protecting groups and minimizing side reactions.

Green Solvents: Replacing traditional solvents like dimethylformamide (DMF) with greener alternatives would enhance the environmental profile of the synthesis. researchgate.net

Optimization of the existing multi-step synthesis has been a subject of study, with research focusing on variables like reactant ratios and solvent volume to improve yield and purity. researchgate.net

Table 1: Optimization of Reaction Conditions for an Intermediate Synthesis Step

This table reflects efforts to improve the conversion of an intermediate, 2-acetamido-4-phenylimidazole, by adjusting reaction parameters. researchgate.net

| Entry | Reactant Ratio (equiv.) | Reaction Time (h) | Conversion Rate (%) |

| 1 | 1.0 | 4 | 35.2 |

| 2 | 1.2 | 4 | 40.5 |

| 3 | 1.5 | 4 | 45.1 |

| 4 | 1.8 | 4 | 48.9 |

| 5 | 2.0 | 4 | 50.1 |

| 6 | 2.0 | 4 | 50.4 |

| 7 | 2.0 | 2 | 65.7 |

| 8 | 2.0 | 6 | 65.2 |

| 9 | 2.0 | 2 | 75.3 |

Advanced Spectroscopic and Structural Characterization Techniques

The structural confirmation of this compound and its intermediates has primarily relied on standard techniques such as Mass Spectrometry (MS), ¹H NMR, and ¹³C NMR. researchgate.netresearchgate.net While effective, these methods provide limited information about the three-dimensional structure and intermolecular interactions.

Emerging trends point towards the use of more sophisticated techniques to gain a more complete structural picture:

Single-Crystal X-ray Diffraction: This technique would provide unambiguous confirmation of the molecular structure, including precise bond lengths, bond angles, and the planarity of the imidazole (B134444) and phenyl rings. It would also reveal the packing arrangement in the solid state, offering insights into intermolecular forces like hydrogen bonding. iucr.org

Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), can provide detailed information on proton-carbon correlations, aiding in the definitive assignment of all signals, especially for complex derivatives. mdpi.com

Solid-State NMR: This technique could be used to study the structure and dynamics of the compound in its solid form, complementing data from X-ray diffraction.

Table 2: Existing Spectroscopic Data for a Key Precursor

Spectroscopic data for the precursor 4-phenyl-1H-imidazol-2-amine. researchgate.net

| Technique | Observed Data |

| ESI-MS | m/z 160.0 [M + H]⁺ |

| ¹H NMR (600 MHz, DMSO-d₆) | δ (ppm): 10.41 (br, 1H), 7.58 (d, J = 6.9 Hz, 2H), 7.26 (t, J = 7.6 Hz, 2H), 7.08 (t, J = 7.4 Hz, 1H), 6.96 (s, 1H), 5.24 (s, 2H) |

Deeper Computational Insights into Reactivity and Properties

Computational chemistry offers powerful tools for predicting and understanding the behavior of molecules. For this compound, computational studies are an emerging area that can guide synthetic efforts and the exploration of new applications.

Future research in this domain could focus on:

Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine optimized molecular geometry, electronic structure, and thermodynamic parameters. researchgate.net This can help in understanding the molecule's stability and reactivity.

Molecular Electrostatic Potential (MESP) and Frontier Molecular Orbitals (HOMO-LUMO): Analysis of the MESP can identify sites susceptible to electrophilic and nucleophilic attack, providing insights into the compound's reactivity. researchgate.net The HOMO-LUMO energy gap is crucial for understanding electronic properties and predicting behavior in electronic materials. researchgate.net

Molecular Docking Simulations: Given the biological relevance of the 2-aminoimidazole scaffold, computational docking could be used to predict the binding affinity and interaction modes of this compound with various biological targets, such as enzymes or receptors. nih.gov This can guide the design of new therapeutic agents. For instance, studies on similar 4-phenyl-imidazole derivatives have used docking to design inhibitors for targets like Indoleamine 2,3-dioxygenase (IDO), which is relevant in cancer therapy. nih.gov

Exploration of New Applications in Catalysis and Materials Science

While the primary focus on 2-aminoimidazoles has been their biological activity, the structural features of this compound suggest potential applications in other fields. researchgate.net

Catalysis: The imidazole ring is a well-known component in catalysis, capable of acting as a base, nucleophile, or ligand. rsc.orgacs.org Future research could explore the use of this compound as: